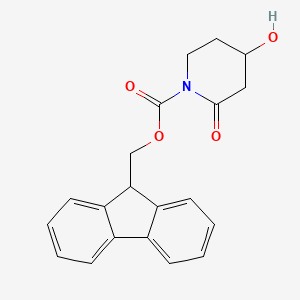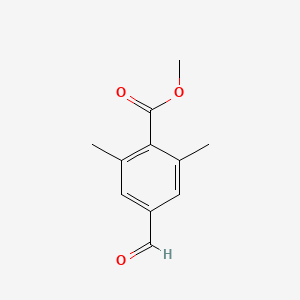
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes chloro, hydroxy, and methoxy substituents on the anthracene core.
準備方法
The synthesis of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable anthraquinone derivative.
Chlorination: Introduction of the chloro group at the 1-position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Hydroxyl groups are introduced at the 4 and 8 positions through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Methoxylation: Methoxy groups are added at the 5 and 7 positions using methanol in the presence of a catalyst like sulfuric acid.
Methylation: The methyl group is introduced at the 2-position using methyl iodide and a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chloro group.
Esterification: The hydroxyl groups can undergo esterification with carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, DNA, and proteins, leading to inhibition or activation of specific biological processes.
Pathways: It may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial cells.
類似化合物との比較
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxyanthraquinone: Lacks the chloro and methoxy groups, resulting in different biological activities and chemical reactivity.
2-Methyl-1,4-dihydroxyanthraquinone: Similar structure but with hydroxyl groups at different positions, leading to variations in its chemical and biological properties.
1-Chloro-2-methyl-9,10-anthraquinone: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
61539-58-0 |
|---|---|
分子式 |
C17H13ClO6 |
分子量 |
348.7 g/mol |
IUPAC名 |
1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO6/c1-6-4-7(19)10-12(14(6)18)17(22)13-11(16(10)21)8(23-2)5-9(24-3)15(13)20/h4-5,19-20H,1-3H3 |
InChIキー |
NXEOVGMNMBVGOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



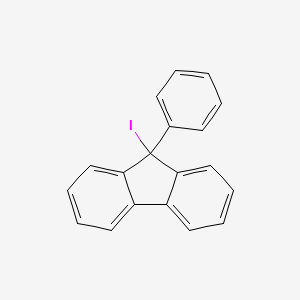
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
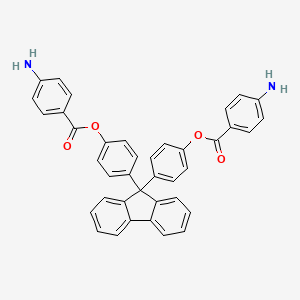

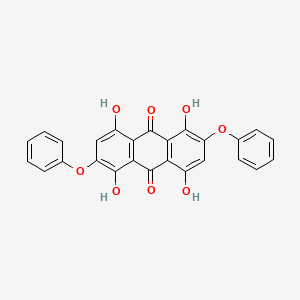
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
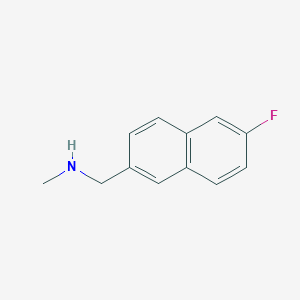
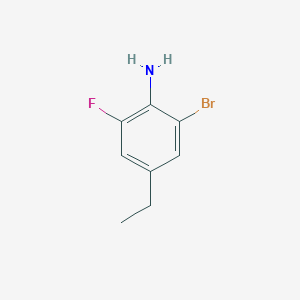
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
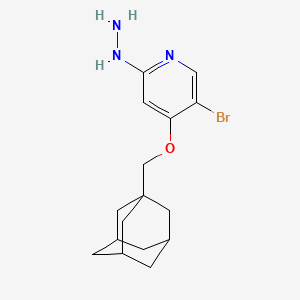
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
